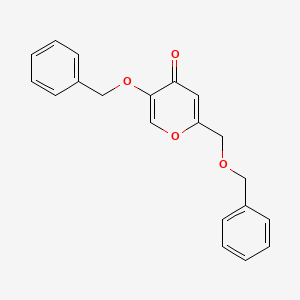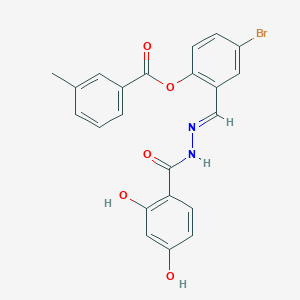![molecular formula C23H23F3N2O6 B12027942 Methyl 4-[6-hydroxy-2-oxo-5-(4-propoxybenzoyl)-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate](/img/structure/B12027942.png)
Methyl 4-[6-hydroxy-2-oxo-5-(4-propoxybenzoyl)-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[6-hydroxy-2-oxo-5-(4-propoxybenzoyl)-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate is a complex organic compound with a molecular formula of C23H23F3N2O6 and a molecular weight of 480.45 g/mol This compound is notable for its unique structure, which includes a trifluoromethyl group, a diazinan ring, and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[6-hydroxy-2-oxo-5-(4-propoxybenzoyl)-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate typically involves multiple steps:
Formation of the Diazinan Ring: The initial step involves the formation of the diazinan ring through a cyclization reaction. This can be achieved by reacting appropriate amines with carbonyl compounds under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction, often using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Benzoylation: The benzoyl group is added through a Friedel-Crafts acylation reaction, using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Esterification: The final step involves esterification to form the benzoate ester, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde, depending on the oxidizing agent used.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
Oxidation: Ketones or aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Methyl 4-[6-hydroxy-2-oxo-5-(4-propoxybenzoyl)-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s binding affinity to certain targets due to its electron-withdrawing properties, which can stabilize interactions with proteins or other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-[5-(4-fluorobenzoyl)-6-hydroxy-2-oxo-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate
- Methyl 4-[6-hydroxy-2-oxo-5-(4-methoxybenzoyl)-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate
Uniqueness
Methyl 4-[6-hydroxy-2-oxo-5-(4-propoxybenzoyl)-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate is unique due to the presence of the propoxybenzoyl group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct electronic properties, making it a valuable compound for studying structure-activity relationships in medicinal chemistry.
Propriétés
Formule moléculaire |
C23H23F3N2O6 |
|---|---|
Poids moléculaire |
480.4 g/mol |
Nom IUPAC |
methyl 4-[6-hydroxy-2-oxo-5-(4-propoxybenzoyl)-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate |
InChI |
InChI=1S/C23H23F3N2O6/c1-3-12-34-16-10-8-14(9-11-16)19(29)17-18(13-4-6-15(7-5-13)20(30)33-2)27-21(31)28-22(17,32)23(24,25)26/h4-11,17-18,32H,3,12H2,1-2H3,(H2,27,28,31) |
Clé InChI |
BUIIKNLRUVDFSL-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=C(C=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC=C(C=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(5E)-5-{[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12027863.png)
![3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]propanehydrazide](/img/structure/B12027871.png)
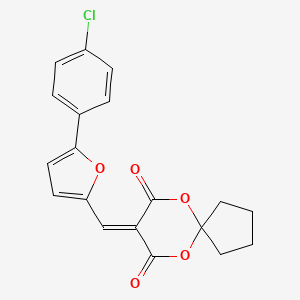
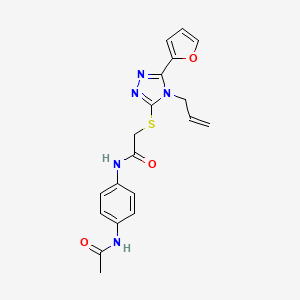
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12027886.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B12027911.png)
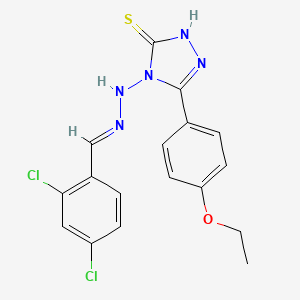
![N-(2,5-dichlorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12027927.png)
![[3-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate](/img/structure/B12027935.png)

![2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(4-methylphenyl)ethanone](/img/structure/B12027955.png)
